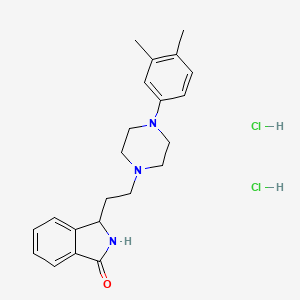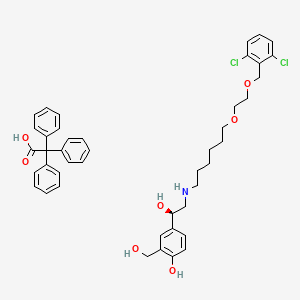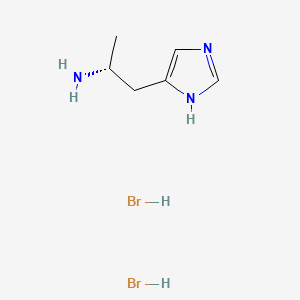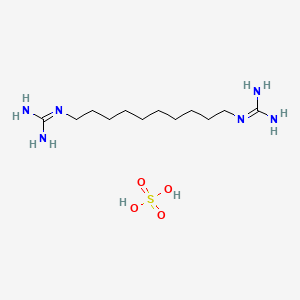
PD 168568 Dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de PD 168568 es un antagonista potente y selectivo del receptor de dopamina D4Este compuesto tiene un peso molecular de 422,39 g/mol y es conocido por su alta afinidad por el receptor D4, con un valor de Ki de 8,8 nM .
Aplicaciones Científicas De Investigación
El dihidrocloruro de PD 168568 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto de referencia en estudios que involucran antagonistas del receptor de dopamina.
Biología: Empleado en la investigación sobre la función del receptor de dopamina y las vías de señalización.
Medicina: Investigado por sus posibles efectos terapéuticos en trastornos neurológicos como la esquizofrenia y la enfermedad de Parkinson.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos dirigidos a los receptores de dopamina
Mecanismo De Acción
El dihidrocloruro de PD 168568 ejerce sus efectos al unirse selectivamente al receptor de dopamina D4, bloqueando así la actividad del receptor. Esta acción antagonista inhibe las vías de señalización descendentes asociadas con la activación del receptor de dopamina D4. La alta selectividad del compuesto para el receptor D4 sobre otros receptores de dopamina (como D2 y D3) lo convierte en una herramienta valiosa para estudiar las funciones específicas del receptor D4 .
Análisis Bioquímico
Biochemical Properties
PD 168568 Dihydrochloride plays a significant role in biochemical reactions, particularly those involving the dopamine receptor D4 . It interacts with this receptor, inhibiting its activity and thereby influencing biochemical processes .
Cellular Effects
PD 168568 Dihydrochloride impacts various types of cells and cellular processes. It influences cell function by modulating the activity of the dopamine receptor D4 . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PD 168568 Dihydrochloride involves binding to the dopamine receptor D4 and inhibiting its activity . This can lead to changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of PD 168568 Dihydrochloride can vary with different dosages in animal models . At certain doses, it can inhibit amphetamine-stimulated locomotor activity
Metabolic Pathways
PD 168568 Dihydrochloride is involved in metabolic pathways related to the dopamine receptor D4 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del dihidrocloruro de PD 168568 implica la formación de la estructura central de isoindolinona, seguida de la introducción de la porción de piperazina. Los pasos clave incluyen:
Formación de la Estructura Central de Isoindolinona: Esto implica la ciclización de un precursor adecuado para formar el anillo de isoindolinona.
Introducción de la Porción de Piperazina: El anillo de piperazina se introduce a través de una reacción de sustitución nucleofílica, donde el derivado de piperazina reacciona con el intermedio de isoindolinona.
Purificación Final: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una pureza de ≥98%
Métodos de Producción Industrial
La producción industrial del dihidrocloruro de PD 168568 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:
Síntesis a Granel: Se utilizan reactores a gran escala para llevar a cabo las reacciones de ciclización y sustitución.
Purificación: Se emplean métodos de purificación industrial, como la cromatografía o la cristalización a gran escala, para garantizar una alta pureza.
Control de Calidad: Se implementan medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final
Análisis De Reacciones Químicas
El dihidrocloruro de PD 168568 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente las que involucran la porción de piperazina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se emplean reactivos nucleofílicos como aminas o tioles en condiciones básicas
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo de piperazina .
Comparación Con Compuestos Similares
El dihidrocloruro de PD 168568 es único debido a su alta selectividad y potencia para el receptor de dopamina D4. Los compuestos similares incluyen:
L-745,870: Otro antagonista selectivo del receptor D4 con una estructura química diferente.
NGD-94-1: Un compuesto con afinidad similar al receptor D4 pero diferentes propiedades farmacocinéticas.
U-101387: Un antagonista del receptor D4 con una estructura central de isoindolinona distinta
Estos compuestos comparten la característica común de dirigirse al receptor de dopamina D4, pero difieren en sus estructuras químicas, farmacocinéticas y aplicaciones específicas.
Propiedades
IUPAC Name |
3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWLEGGYCVHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719341 |
Source


|
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210688-56-5 |
Source


|
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)




![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)






